molecular formula C15H16N6OS B2776525 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide CAS No. 2034324-51-9

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide

Cat. No. B2776525
CAS RN: 2034324-51-9
M. Wt: 328.39
InChI Key: TZLSWXAORZDBIA-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidines are a subtype of bioisosteric purine analogs . They have been reported to possess potential anti-tumor activities, especially those bearing functional groups at the C-5, C-6, or C-7 positions .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be confirmed by IR, 1H-NMR, MS, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined by techniques such as IR, 1H-NMR, MS, and elemental analysis .

Scientific Research Applications

Novel Synthesis and Structural Analysis

Research has been conducted on the synthesis of novel pyrimidine derivatives, including those containing the triazolopyrimidine ring, which exhibit antibacterial activity. These studies involve detailed structural analysis through X-ray diffraction and various spectroscopic techniques, highlighting the potential of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019).

Antimicrobial Activity

There has been significant interest in the antimicrobial potential of triazolopyrimidine derivatives. Some compounds have shown promising activity against various microbial strains, which could lead to the development of new treatments for bacterial infections (Said et al., 2004).

Potential Therapeutic Applications

The exploration of triazolopyrimidine derivatives as NNMT inhibitors for treating metabolic disorders such as diabetes and chronic kidney disease has been a focus. These inhibitors could offer new avenues for therapy, given the link between NNMT activity and metabolic syndrome (Sabnis, 2021).

Cardiovascular and Antihypertensive Agents

Compounds with a triazolopyrimidine structure have been studied for their potential as cardiovascular agents, showing promising results in enhancing cardiac output and stroke volume without significantly increasing heart rate, suggesting their utility in clinical settings for managing heart conditions (Novinson et al., 1982).

Anticancer Activity

The synthesis of new thienopyrimidine derivatives as potential antitumor agents represents another area of interest. Although some of these compounds did not show significant antitumor activity, their antimicrobial effects were noted, which contributes to the diverse potential applications of triazolopyrimidine derivatives (Said et al., 2004).

Future Directions

The future directions for research on [1,2,4]triazolo[1,5-a]pyrimidines could involve further exploration of their anti-tumor activities, particularly those bearing functional groups at the C-5, C-6, or C-7 positions . Additionally, more research is needed to understand their mechanism of action and to develop safer and more effective therapeutic agents .

properties

IUPAC Name

2-methylsulfanyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-23-14-12(5-3-7-17-14)13(22)16-6-2-4-11-8-18-15-19-10-20-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLSWXAORZDBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide

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